Ethyl 3-acetyl-4-oxopentanoate
Overview
Description
Ethyl 3-acetyl-4-oxopentanoate is an organic compound with the molecular formula C9H14O4.
Scientific Research Applications
Ethyl 3-acetyl-4-oxopentanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and specialty materials
Biochemical Analysis
Biochemical Properties
Ethyl 3-acetyl-4-oxopentanoate plays a significant role in biochemical reactions, particularly in the synthesis of curcumin derivatives. It interacts with enzymes such as acetyltransferases, which facilitate the transfer of acetyl groups to specific substrates. This interaction is crucial for the formation of various biochemical compounds. Additionally, this compound can act as a substrate for enzymes involved in the synthesis of complex organic molecules, contributing to the diversity of biochemical reactions it participates in .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in studies involving prostate cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. This compound affects key signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression that promote cell death .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. For example, this compound can inhibit acetyltransferases, preventing the transfer of acetyl groups and subsequently affecting downstream biochemical reactions. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have different biochemical activities. Long-term exposure to this compound in vitro and in vivo can lead to sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as reducing inflammation and promoting cell survival. At high doses, this compound can exhibit toxic effects, including liver damage and oxidative stress. These adverse effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to fatty acid metabolism and the synthesis of complex organic molecules. It interacts with enzymes such as acetyl-CoA carboxylase and fatty acid synthase, which are essential for the biosynthesis of fatty acids. Additionally, this compound can affect metabolic flux by altering the levels of key metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. For example, this compound can bind to albumin in the bloodstream, enhancing its distribution to various tissues. This transport mechanism is crucial for the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects. The localization of this compound within cells is essential for its activity and function, as it allows the compound to interact with specific biomolecules and participate in targeted biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-acetyl-4-oxopentanoate can be synthesized through several methods. One common method involves the Claisen condensation reaction between ethyl acetoacetate and acetone in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, followed by acidification to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-acetyl-4-oxopentanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted esters or amides.
Mechanism of Action
The mechanism of action of ethyl 3-acetyl-4-oxopentanoate involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways depend on the specific application and the target molecule .
Comparison with Similar Compounds
Ethyl 3-acetyl-4-oxopentanoate can be compared with other similar compounds such as:
Ethyl acetoacetate: Similar in structure but lacks the additional acetyl group.
Mthis compound: Similar but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-oxopentanoate: Lacks the acetyl group at the 3-position
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
ethyl 3-acetyl-4-oxopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-4-13-9(12)5-8(6(2)10)7(3)11/h8H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGFIBABDQHCHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044863 | |
Record name | Ethyl 3-acetyl-4-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18835-02-4 | |
Record name | Pentanoic acid, 3-acetyl-4-oxo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18835-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-acetyl-4-oxopentanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018835024 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentanoic acid, 3-acetyl-4-oxo-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl 3-acetyl-4-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl-3-acetyl-4-oxopentanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 3-ACETYL-4-OXOPENTANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GJG1YUM53 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Ethyl 3-acetyl-4-oxopentanoate in the synthesis of curcumin derivatives?
A1: this compound serves as a reactant in the aldol condensation reaction with substituted benzaldehydes to produce curcumin derivatives []. This reaction is crucial for creating the central diketone moiety found in curcuminoids, which is believed to be important for their biological activity.
Q2: How does the structure of the synthesized curcumin derivatives relate to their activity against castration-resistant prostate cancer cells?
A2: The study [] investigated the structure-activity relationship (SAR) by synthesizing 20 curcumin derivatives with varying halogen and nitrogen substitutions. The researchers found that compounds with specific substitutions (compounds "p" and "s") exhibited enhanced inhibitory activity against 22Rv1 prostate cancer cells compared to dimethylcurcumin. Additionally, these compounds demonstrated a stronger ability to suppress the androgen receptor, a key target in castration-resistant prostate cancer. While the exact mechanism of action remains to be elucidated, these findings suggest that specific structural modifications on the curcumin scaffold, achieved through the use of this compound during synthesis, can significantly impact the compound's efficacy against this type of cancer.
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